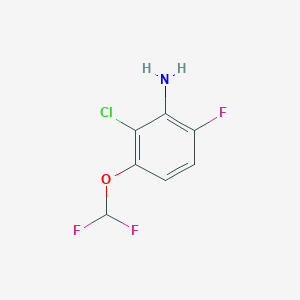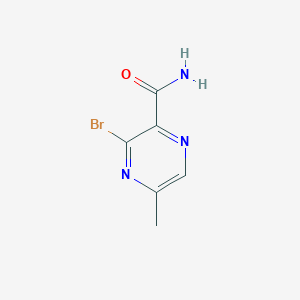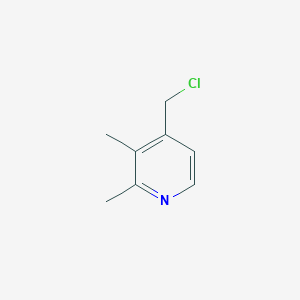
3-Tert-butyl-5-formylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-5-formylbenzoic acid: is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a formyl group at the 5-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-formylbenzoic acid typically involves the formylation of 3-tert-butylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in 3-tert-butyl-5-formylbenzoic acid can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-tert-butyl-5-carboxybenzoic acid.
Reduction: 3-tert-butyl-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-tert-butyl-5-formylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups, making it a versatile building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique structural features may impart desirable properties to the final products, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-5-formylbenzoic acid largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent.
Comparación Con Compuestos Similares
3-tert-butylbenzoic acid: Lacks the formyl group at the 5-position.
5-formylbenzoic acid: Lacks the tert-butyl group at the 3-position.
3,5-di-tert-butylbenzoic acid: Contains an additional tert-butyl group at the 5-position instead of a formyl group.
Uniqueness: 3-tert-butyl-5-formylbenzoic acid is unique due to the presence of both the tert-butyl and formyl groups on the benzene ring
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-tert-butyl-5-formylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10-5-8(7-13)4-9(6-10)11(14)15/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
WPELERACHDKGCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


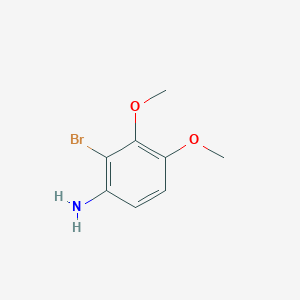
![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)


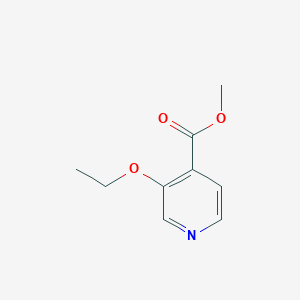
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)

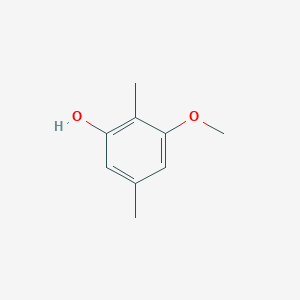
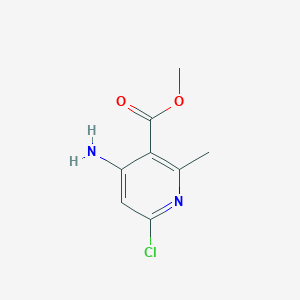
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
